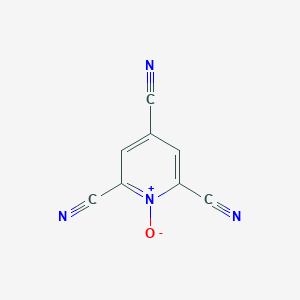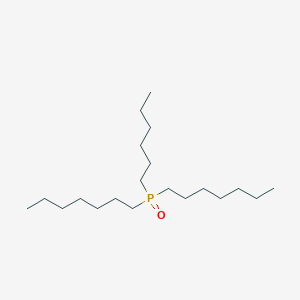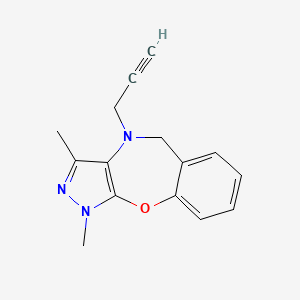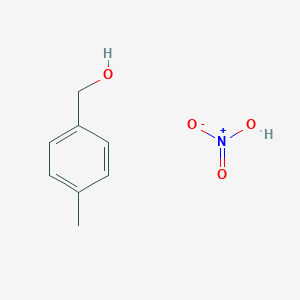
2,4,6-Pyridinetricarbonitrile, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Pyridinetricarbonitrile, 1-oxide is a nitrogen-containing heterocyclic compound It is characterized by the presence of three cyano groups attached to the pyridine ring and an oxide group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Pyridinetricarbonitrile, 1-oxide typically involves the oxidation of 2,4,6-Pyridinetricarbonitrile. One common method is the use of oxidizing agents such as hydrogen peroxide or peracids in the presence of a catalyst. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of environmentally benign catalysts and solvents is preferred to minimize the environmental impact. Advanced techniques such as microwave-assisted synthesis and catalytic oxidation using metal-free heterogeneous catalysts like graphene oxide have been explored for efficient production .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Pyridinetricarbonitrile, 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxides.
Reduction: Reduction reactions can convert the oxide group back to the parent pyridine compound.
Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Organometallic reagents, halogenating agents.
Major Products
Oxidation Products: Higher oxides or hydroxylated derivatives.
Reduction Products: Parent pyridine compounds.
Substitution Products: Functionalized pyridine derivatives with various substituents.
Scientific Research Applications
2,4,6-Pyridinetricarbonitrile, 1-oxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of advanced materials, including polymers and catalysts
Mechanism of Action
The mechanism of action of 2,4,6-Pyridinetricarbonitrile, 1-oxide involves its interaction with molecular targets through its cyano and oxide groups. These functional groups can participate in hydrogen bonding, coordination with metal ions, and other non-covalent interactions. The compound’s ability to act as a ligand and form stable complexes with metal ions is crucial for its biological and catalytic activities .
Comparison with Similar Compounds
2,4,6-Pyridinetricarbonitrile, 1-oxide can be compared with other nitrogen-containing heterocyclic compounds such as:
2,4,6-Tricyanopyridine: Similar structure but lacks the oxide group, leading to different reactivity and applications.
2,6-Diamino-4-chloropyrimidine N-oxide: Contains amino and chloro groups, used in different medicinal applications.
1,2,4-Oxadiazoles: Another class of nitrogen-containing heterocycles with distinct biological activities and synthetic applications.
The uniqueness of this compound lies in its combination of cyano and oxide groups, which confer specific chemical properties and reactivity patterns not observed in other similar compounds.
Properties
CAS No. |
13218-12-7 |
|---|---|
Molecular Formula |
C8H2N4O |
Molecular Weight |
170.13 g/mol |
IUPAC Name |
1-oxidopyridin-1-ium-2,4,6-tricarbonitrile |
InChI |
InChI=1S/C8H2N4O/c9-3-6-1-7(4-10)12(13)8(2-6)5-11/h1-2H |
InChI Key |
BJGDBCRKGROPDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C([N+](=C1C#N)[O-])C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2-Phenoxyphenoxy)propyl]piperidine](/img/structure/B14709284.png)

![3-[(Prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14709294.png)









![Copper;2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]phenol](/img/structure/B14709368.png)

